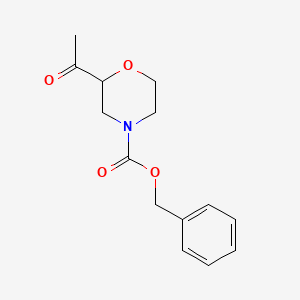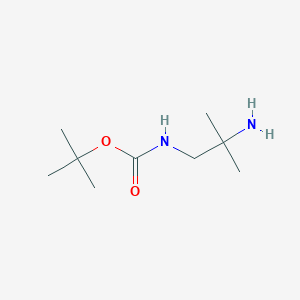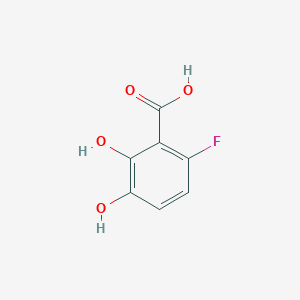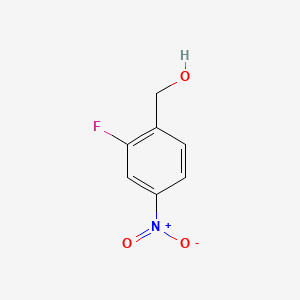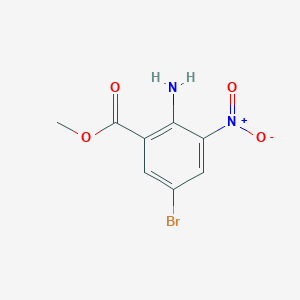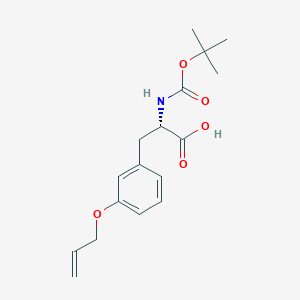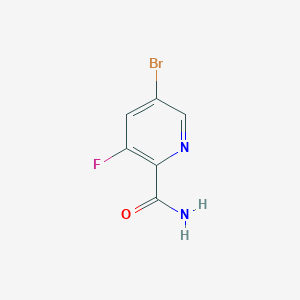
5-Bromo-3-fluoropyridine-2-carboxamide
Übersicht
Beschreibung
5-Bromo-3-fluoropyridine-2-carboxamide: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxamide group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide typically involves halogenation and amide formation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride to introduce the fluorine atom into the pyridine ring . The bromine atom is usually introduced via a bromination reaction using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoropyridine-2-carboxamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed:
- Substituted pyridines
- Biaryl compounds
- Various fluorinated and brominated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-fluoropyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its halogenated structure is often found in pharmaceuticals due to the unique properties imparted by the halogen atoms .
Medicine: The compound is explored for its potential therapeutic applications. It can be used to develop new drugs with improved efficacy and reduced side effects. The presence of halogens can enhance the metabolic stability and bioavailability of the drug molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity towards the target molecules. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 5-Bromo-2-fluoropyridine
- 5-Bromo-3-fluoropicolinonitrile
Comparison: 5-Bromo-3-fluoropyridine-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 5-Bromo-3-fluoropyridine-2-carbonitrile, the carboxamide group provides additional sites for hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications .
Eigenschaften
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610571 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-90-4 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
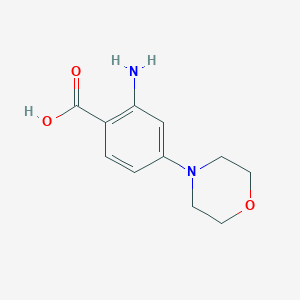
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
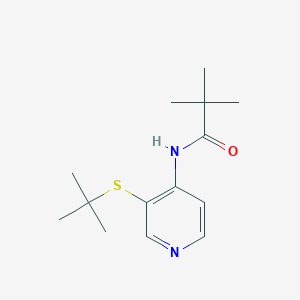
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
